molecular formula C8H9BrINO B1384008 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine CAS No. 2140326-81-2

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine

Cat. No.: B1384008
CAS No.: 2140326-81-2
M. Wt: 341.97 g/mol
InChI Key: VKJMGLVLANBBMN-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine is a chemical compound with the molecular formula C8H9BrINO and a molecular weight of 341.97 g/mol It is a pyridine derivative characterized by the presence of bromine, iodine, and methoxy groups, along with two methyl groups attached to the pyridine ring

Scientific Research Applications

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine has diverse applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and iodination of a methoxy-substituted pyridine derivative. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved in its biological activities are subjects of ongoing research, with studies focusing on its interaction with cellular components and potential effects on metabolic pathways .

Comparison with Similar Compounds

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine can be compared with other halogenated pyridine derivatives, such as:

  • 3-Bromo-5-chloro-6-methoxy-2,4-dimethylpyridine
  • 3-Iodo-5-bromo-6-methoxy-2,4-dimethylpyridine
  • 3-Bromo-5-fluoro-6-methoxy-2,4-dimethylpyridine

These compounds share similar structures but differ in the type and position of halogen atoms.

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxy-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJMGLVLANBBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine
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Reactant of Route 6
Reactant of Route 6
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